molecular formula C12H19N7OS B6980972 1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea

1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea

Cat. No.: B6980972
M. Wt: 309.39 g/mol
InChI Key: XBKUMWNQMTYYFP-QMMMGPOBSA-N
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Description

1-[(2-tert-Butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea is a complex organic compound that features a tetrazole ring, a thiazole ring, and a urea moiety

Properties

IUPAC Name

1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7OS/c1-8(10-13-5-6-21-10)15-11(20)14-7-9-16-18-19(17-9)12(2,3)4/h5-6,8H,7H2,1-4H3,(H2,14,15,20)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKUMWNQMTYYFP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NCC2=NN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)NCC2=NN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Formation: The final step involves the coupling of the tetrazole and thiazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-tert-Butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[(2-tert-Butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

    Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

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